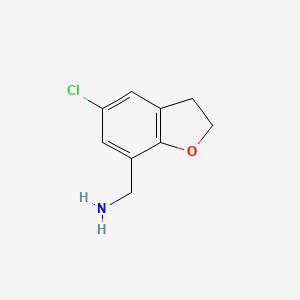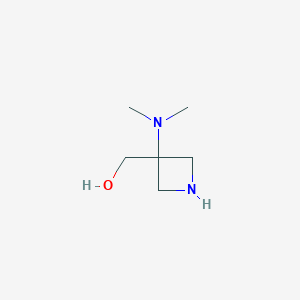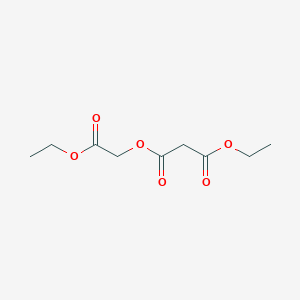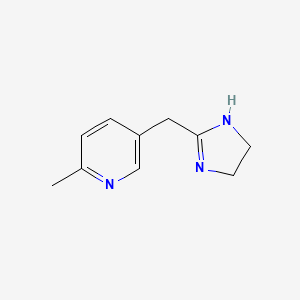
(5-Chloro-2,3-dihydrobenzofuran-7-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2,3-dihydrobenzofuran-7-yl)methanamine: is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2,3-dihydrobenzofuran-7-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Chlorination: The benzofuran derivative undergoes chlorination to introduce the chlorine atom at the 5-position.
Reduction: The chlorinated benzofuran is then reduced to form the 2,3-dihydrobenzofuran structure.
Amination: Finally, the methanamine group is introduced at the 7-position through an amination reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-2,3-dihydrobenzofuran-7-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the dihydrobenzofuran ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-Chloro-2,3-dihydrobenzofuran-7-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against various bacterial strains, making it a candidate for further research in antibiotic development .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. For instance, some benzofuran derivatives have been investigated for their anticancer properties .
Industry
Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (5-Chloro-2,3-dihydrobenzofuran-7-yl)methanamine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
Similar Compounds
(5-Fluoro-2,3-dihydrobenzofuran-7-yl)methanamine: Similar in structure but with a fluorine atom instead of chlorine.
(5-Bromo-2,3-dihydrobenzofuran-7-yl)methanamine: Contains a bromine atom instead of chlorine.
(5-Chloro-2,3-dihydrobenzofuran-4-yl)methanamine: Chlorine atom at a different position.
Uniqueness
What sets (5-Chloro-2,3-dihydrobenzofuran-7-yl)methanamine apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a unique candidate for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H10ClNO |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine |
InChI |
InChI=1S/C9H10ClNO/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-4H,1-2,5,11H2 |
Clave InChI |
UXKCHKSLFMYHNM-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2CN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12827485.png)

![N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline](/img/structure/B12827498.png)


![4-Methoxy-1H-benzo[d]imidazol-6-amine](/img/structure/B12827510.png)


![(2S,3S,4S,5S,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12827521.png)

![4,6-Bis[(4-hydroxyphenyl)methyl]benzene-1,3-diol](/img/structure/B12827524.png)
![1-ethyl-N-methyl-5-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12827525.png)

